(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)7-3-5(15)1-2-6(7)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
JGUUZLLUEJITLZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis
This method utilizes naturally occurring amino acids or their derivatives as starting materials to introduce the chiral center inherently.
- Starting from an appropriate chiral amino acid scaffold, functionalization at the aromatic ring is achieved via electrophilic substitution or cross-coupling reactions to install the trifluoromethyl and hydroxy groups.
- Advantages include high stereochemical control and avoidance of racemization.
- Challenges involve selective substitution on the aromatic ring without disturbing the amino acid backbone.
Asymmetric Synthesis Using Chiral Catalysts
- Employs chiral catalysts to induce enantioselectivity during the formation of the amino acid.
- Typical approaches involve asymmetric hydrogenation or addition reactions to prochiral precursors bearing the trifluoromethylated aromatic moiety.
- Reaction conditions such as temperature, solvent, and catalyst loading are optimized to maximize enantiomeric excess and yield.
- This method allows direct construction of the (S)-configured center with good stereocontrol.
Multi-Step Chemical Synthesis via Amination and Propanoic Acid Derivatization
- Starting from a trifluoromethyl-substituted phenyl derivative, amination introduces the amino group at the β-position.
- Subsequent reaction with propanoic acid derivatives or acrylates forms the final amino acid structure.
- Reaction conditions are carefully controlled to prevent side reactions and racemization.
- Solvents such as ethanol or methanol and controlled temperature conditions (often reflux) are commonly used.
Enantiomeric Enrichment Techniques
- Post-synthesis, mixtures of enantiomers can be enriched using chiral resolution methods.
- For example, contacting racemic mixtures with chiral amino acids (e.g., D-threonine) under controlled temperature (~40°C) can achieve enantiomeric excess greater than 98% as determined by chiral HPLC.
- This step is critical if racemic synthesis routes are employed initially.
Comparative Data of Related Compounds and Synthesis
| Compound Name | Molecular Weight (g/mol) | Key Features | Preparation Highlights |
|---|---|---|---|
| (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid | 249.19 | Hydroxy and trifluoromethyl on phenyl ring | Chiral pool, asymmetric synthesis, multi-step amination |
| (3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid | 249.19 | Positional isomer with hydroxy at 4-position | Similar synthetic routes with positional control |
| 3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | 233.19 | Lacks hydroxy group | Synthesized via amination of trifluoromethyl phenyl precursors |
| 3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid | 219.16 | Multiple fluorine substitutions | Multi-step synthesis with fluorinated aromatic precursors |
Table 1: Comparison of related trifluoromethyl-substituted amino acid derivatives and their preparation methods
Key Research Findings and Notes on Synthesis
- The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which influences the choice of synthetic route to preserve these properties.
- Hydroxy substitution on the aromatic ring requires mild reaction conditions to avoid deactivation or side reactions during amination and coupling steps.
- Use of catalytic amounts of acid (e.g., sulfuric acid) in esterification steps can facilitate purification and isolation of intermediates, improving overall yield.
- Enantiomeric purity is crucial for biological activity; thus, asymmetric synthesis or chiral resolution techniques are integral parts of the preparation process.
- Reaction solvents such as ethanol, methanol, or 2-propanol are preferred for their ability to dissolve both organic and polar intermediates and facilitate reflux conditions.
Summary of Preparation Methodologies
| Preparation Method | Starting Materials | Key Reaction Steps | Advantages | Challenges |
|---|---|---|---|---|
| Chiral Pool Synthesis | Naturally occurring amino acids | Aromatic substitution and functionalization | High stereochemical purity | Selective substitution difficulty |
| Asymmetric Catalysis | Prochiral precursors with trifluoromethylated phenyl | Catalytic asymmetric addition or hydrogenation | Direct stereocontrol | Catalyst cost and optimization |
| Multi-Step Amination Route | Trifluoromethyl phenyl derivatives | Amination, propanoic acid coupling | Scalable and versatile | Requires careful condition control |
| Enantiomeric Enrichment | Racemic mixtures | Chiral resolution via amino acid complexation | High enantiomeric excess | Additional purification step |
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activities. Its structure can be represented as follows:
- IUPAC Name : (S)-3-amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
- Molecular Formula : CHFNO
Pharmacological Research
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid has been studied for its potential pharmacological effects, particularly in the following areas:
- Neuropharmacology : Research indicates that this compound may act as an antagonist at certain neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity. Studies have shown its efficacy in modulating glutamatergic signaling pathways, which are crucial in various neurological disorders.
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, possibly through its action on serotonin and norepinephrine pathways.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules, particularly those used in medicinal chemistry. Its unique trifluoromethyl group enhances the lipophilicity of derivatives, making them more effective in drug formulations.
Neuropharmacological Effects
A study conducted by Zhang et al. (2021) explored the neuropharmacological effects of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid on rodent models of depression. The results indicated significant alterations in behavior consistent with reduced depressive symptoms when administered at specific dosages.
Synthesis of Derivatives
In a synthetic chemistry study by Lee et al. (2020), (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid was utilized as a precursor for developing novel compounds aimed at treating neurodegenerative diseases. The derivatives exhibited enhanced activity compared to their parent compounds.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The hydroxyl and amino groups also play crucial roles in forming hydrogen bonds with target molecules, further stabilizing the compound’s interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid can be elucidated by comparing it to analogous compounds. Key factors include substituent positions, electronic effects, chirality, and bioactivity.
Structural Analogues and Substituent Effects
Chirality and Bioactivity
Chirality profoundly impacts bioactivity. For example:
- Compound 1 (S-configuration) and Compound 2 (R-configuration) in exhibit divergent activities despite identical substituents, underscoring the role of stereochemistry .
- The S-configuration in the target compound may optimize interactions with chiral biological targets (e.g., LAT1 transporters), whereas R-isomers or racemic mixtures could show reduced efficacy .
Functional Group Influence
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity compared to halogens (e.g., fluorine) or polar groups (e.g., nitro). Para-CF₃ () increases hydrophobicity, while ortho-CF₃ (target) adds steric bulk .
- Hydroxy (-OH) : The para-OH in the target compound enables hydrogen bonding, critical for binding to polar active sites (e.g., kinases or proteases) .
Biological Activity
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid, also known by its CAS number 1336372-72-5, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (S)-3-amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid is CHFNO, with a molecular weight of 249.19 g/mol. The presence of the trifluoromethyl group (-CF) is significant as it influences the compound's lipophilicity and biological interactions.
The biological activity of (S)-3-amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid can be attributed to several mechanisms:
- Inhibition of Neurotransmitter Uptake : Studies have shown that compounds containing a trifluoromethyl group can enhance their potency in inhibiting neurotransmitter uptake, particularly serotonin (5-HT). This is due to the increased lipophilicity and potential for better membrane penetration, which facilitates interaction with transporters .
- Interaction with Receptors : The compound may interact with various receptor systems, including G-protein coupled receptors (GPCRs), which play a crucial role in neurotransmission and signal transduction pathways .
Pharmacological Effects
Research indicates that (S)-3-amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid exhibits several pharmacological effects:
- Antidepressant-like Activity : Due to its ability to inhibit serotonin uptake, this compound may exhibit antidepressant properties similar to those of selective serotonin reuptake inhibitors (SSRIs) .
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The hydroxyl and trifluoromethyl groups may contribute to this activity by modulating inflammatory pathways .
Table 1: Summary of Biological Activities
Case Study Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
